molecular formula C11H13ClO B8371567 2-Chloro-4-phenyl-1-penten-4-ol

2-Chloro-4-phenyl-1-penten-4-ol

Cat. No. B8371567
M. Wt: 196.67 g/mol
InChI Key: KTDVVRVNXDVGCQ-UHFFFAOYSA-N
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Patent
US05258529

Procedure details

33.26 of 2,3-dichloro-1-propene were added dropwise to a mixture of 20.00 g of acetophenone, 40 g of ethylene dichloride, 60 g of 5% acetic acid and 19.52 g of zinc powder at 50° C., and the resultant mixture was allowed to react at the same temperature for 10 hours. After the reaction was completed, zinc-derived insolubles were filtered off, and the resultant filtrate was separated. The organic phase was washed with 7% sodium carbonate aqueous solution and dried over magnesium sulfate. The desiccant was filtered off, and the ethylene dichloride was distilled off under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 22.24 g of 2-chloro-4-phenyl-1-penten-4-ol; nD25 =1.536, FI-MS m/e 178(M-H2O+), 180 (M-H2O+2+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
19.52 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](CCl)=[CH2:3].[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[CH3:7].[CH2:15](Cl)CCl>[Zn].C(O)(=O)C>[Cl:1][C:2]([CH2:7][C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:8])[CH3:15])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
19.52 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
60 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the resultant filtrate was separated
WASH
Type
WASH
Details
The organic phase was washed with 7% sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the ethylene dichloride was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC(=C)CC(C)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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